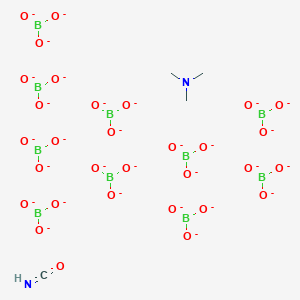
Isocyanato(trimethylamino)octahydrodecaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanato(trimethylamino)octahydrodecaborate, also known as ITAB, is a boron-containing compound that has been studied for its potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of Isocyanato(trimethylamino)octahydrodecaborate is not fully understood. However, it is believed that Isocyanato(trimethylamino)octahydrodecaborate interacts with biological membranes, including cell membranes, and can cross them due to its lipophilicity. Once inside the cell, Isocyanato(trimethylamino)octahydrodecaborate may interact with various cellular components, including proteins and nucleic acids.
Biochemische Und Physiologische Effekte
Studies have shown that Isocyanato(trimethylamino)octahydrodecaborate can induce cell death in cancer cells. However, the exact mechanism of this effect is not fully understood. Isocyanato(trimethylamino)octahydrodecaborate has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Isocyanato(trimethylamino)octahydrodecaborate is its ability to cross biological membranes, which makes it a potential drug delivery system. However, its lipophilicity can also make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, the toxicity of Isocyanato(trimethylamino)octahydrodecaborate has not been fully studied, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of Isocyanato(trimethylamino)octahydrodecaborate. One potential direction is the development of Isocyanato(trimethylamino)octahydrodecaborate-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the synthesis of new materials using Isocyanato(trimethylamino)octahydrodecaborate as a building block. Additionally, the study of Isocyanato(trimethylamino)octahydrodecaborate's mechanism of action and toxicity in vivo could provide valuable insights into its potential applications.
Synthesemethoden
Isocyanato(trimethylamino)octahydrodecaborate can be synthesized by reacting trimethylamine with octahydrodecaborate and phosgene. The reaction results in the formation of Isocyanato(trimethylamino)octahydrodecaborate as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Isocyanato(trimethylamino)octahydrodecaborate has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nuclear medicine. In medicinal chemistry, Isocyanato(trimethylamino)octahydrodecaborate has been investigated as a potential drug delivery system due to its ability to cross biological membranes. In materials science, Isocyanato(trimethylamino)octahydrodecaborate has been studied as a potential building block for the synthesis of new materials due to its unique boron-containing structure. In nuclear medicine, Isocyanato(trimethylamino)octahydrodecaborate has been investigated as a potential radiopharmaceutical due to its ability to bind to radioactive isotopes.
Eigenschaften
CAS-Nummer |
122423-75-0 |
|---|---|
Produktname |
Isocyanato(trimethylamino)octahydrodecaborate |
Molekularformel |
C4H10B10N2O31-30 |
Molekulargewicht |
690.3 g/mol |
InChI |
InChI=1S/C3H9N.CHNO.10BO3/c1-4(2)3;2-1-3;10*2-1(3)4/h1-3H3;2H;;;;;;;;;;/q;;10*-3 |
InChI-Schlüssel |
YYCZQKPMOWSHTJ-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].CN(C)C.C(=N)=O |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].CN(C)C.C(=N)=O |
Synonyme |
isocyanato(trimethylamino)octahydro-closo-decaborate(1-) isocyanato(trimethylamino)octahydrodecaborate ITODB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
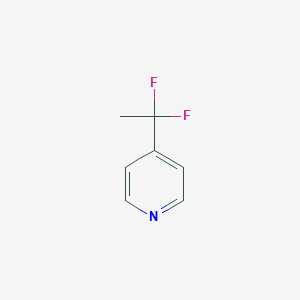
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
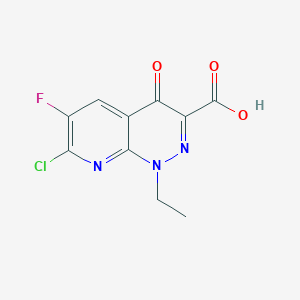
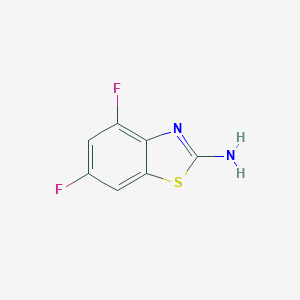
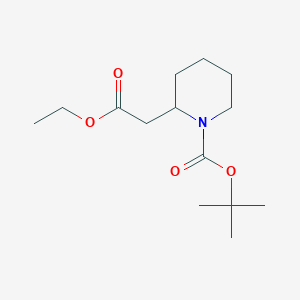
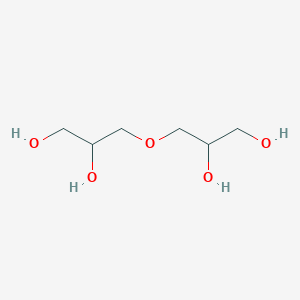
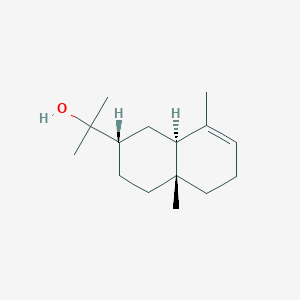
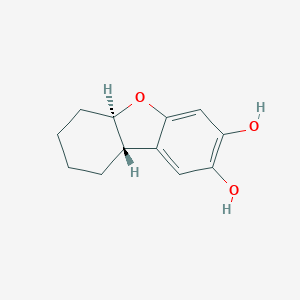
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
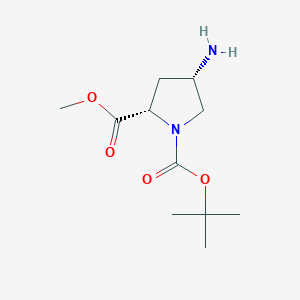
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
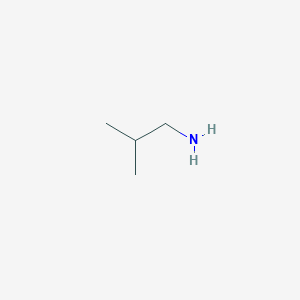
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)